molecular formula C9H7F2NO2 B8500165 4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B8500165
M. Wt: 199.15 g/mol
InChI Key: LXVDTFOQNKFXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a 3,5-difluorophenyl group attached to an oxazolidin-2-one ring. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3,5-difluoroaniline with glycidol in the presence of a base to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the 3,5-difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7F2NO2/c10-6-1-5(2-7(11)3-6)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

LXVDTFOQNKFXBL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a well-stirred suspension of NaH (1.1 g, 45.8 mmol) in THF (40 mL) at R.T. was added a solution of [1-(3,5-difluorophenyl)-2-hydroxy-ethyl]-carbamic acid-tert-butyl ester (5.0 g, 18.3 mmol) in THF (20 mL) via a dropping funnel at room temperature. The resulting suspension was stirred for 3 h and then quenched carefully with 10 mL of water. The biphasic mixture was extracted with 100 mL of Et2O, washed with brine, filtered and the solvent was removed in vacuo. The gummy residue thus obtained was purified by column chromatography over silica gel (Rf=0.15, 3:2 hexane-EtOAc) to obtain 4-(3,5-difluorophenyl)-oxazolidin-2-one as a white flaky solid (2.8 g, 77% yield). M.P. 81–83° C.; 1H NMR (300 MHz, CDCl3) δ 7.23–7.03 (m, 3H), 6.08 (br s, 1H), 4.94 (dd, J=6.6 Hz, J=8.7 Hz, 1H), 4.73 (t, J=8.7 Hz, 1H), 4.13 (dd, J=6.6 Hz, J=8.7 Hz, 1H). The enantiomers were separated by HPLC on a Chiralcel OD (20×250 mm) column using 80% hexane/20% isopropyl alcohol as the eluting system at 12.0 mL/min (U.V. 254 nm). The retention times for the two isomers were 16.19 min and 20.08 min respectively.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
[1-(3,5-difluorophenyl)-2-hydroxy-ethyl]-carbamic acid-tert-butyl ester
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
77%

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